Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-

Catalog No.
S13669116
CAS No.
125219-55-8
M.F
C16H18N4O2
M. Wt
298.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-

CAS Number

125219-55-8

Product Name

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-

IUPAC Name

10-hexylbenzo[g]pteridine-2,4-dione

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c1-2-3-4-7-10-20-12-9-6-5-8-11(12)17-13-14(20)18-16(22)19-15(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,19,21,22)

InChI Key

VPKOXGXQAOGLEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound that belongs to the pteridine family, characterized by its bicyclic heterocyclic structure. Pteridines are significant in biological systems, often functioning as pigments and enzyme cofactors. The specific structure of 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione includes a hexyl group at the 10 position, which influences its chemical properties and biological activities.

, including:

  • Oxidation: This can be achieved using common oxidizing agents such as potassium permanganate, resulting in different oxidation products.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur where nucleophiles replace certain functional groups on the molecule.

The specific products formed depend on the reaction conditions and reagents used.

10-Hexylbenzo[g]pteridine-2,4(3H,10H)-dione has been studied for its potential biological activities. Notably, it has shown promise as an enzyme inhibitor, particularly in the context of antimalarial research. The compound's mechanism of action likely involves inhibiting enzymes critical for the survival of malaria parasites, making it a candidate for therapeutic applications in treating malaria.

The synthesis of 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves several steps. A common method includes the condensation of appropriate starting materials under controlled conditions. Organic solvents and catalysts are often employed to facilitate these reactions. The exact synthetic route can vary based on the desired purity and yield.

This compound has a range of applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Its potential as an enzyme inhibitor makes it relevant in medicinal chemistry and antimalarial research.
  • Industry: Its unique chemical properties allow for use in developing new materials and chemical processes.

Research indicates that 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione interacts with specific molecular targets. In particular, its role as an enzyme inhibitor suggests it may bind to enzymes critical for various biochemical pathways. These interactions are vital for understanding its potential therapeutic effects.

Several compounds share structural similarities with 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione:

Compound NameStructural FeaturesUnique Characteristics
PteridineBasic pteridine structureServes as a foundation for many derivatives
LumazineDistinct biological activitiesKnown for its role in bioluminescence
TetrahydrobiopterinPteridine cofactor involved in enzymatic reactionsEssential in amino acid synthesis
8-amino-3-butyl-10H-benzo[g]pteridine-2,4-dioneAmino group at 8-positionPotential anti-cancer properties due to G-quadruplex binding
10-ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dioneEthyl and trimethyl substitutionsVariation in biological activity due to steric effects

What sets 10-hexylbenzo[g]pteridine-2,4(3H,10H)-dione apart is its unique hexyl substitution at position 10. This structural variation can significantly influence its chemical reactivity and biological activity compared to its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.14297583 g/mol

Monoisotopic Mass

298.14297583 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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